

# Ravoxertinib preclinical studies cancer models

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## Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

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## Ravoxertinib Preclinical Profile Overview

Aspect	Details
Drug Name	Ravoxertinib (GDC-0994) [1]
Primary Mechanism	Selective, small-molecule inhibitor of ERK1/2 (Extracellular Signal-Regulated Kinase 1/2) [2] [3]
Key Targets	MAPK1 (ERK2), MAPK3 (ERK1) [1]
Biochemical Potency	0.3 nM (ERK1), 1.1 nM (ERK2) [2]

| **Primary Investigated Contexts** | • BRAF mutant cancers • RAS mutant cancers • Subarachnoid Hemorrhage (SAH) & neurological deficits • MAPK-driven lymphatic disorders (e.g., Lymphangiectasia) [2] [3] [4] |

## Preclinical Efficacy in Disease Models

The following table quantifies the effects of **Ravoxertinib** across various preclinical models.

Disease Model	Model Type	Dosing & Route	Key Quantitative Findings	Proposed Mechanism
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| **BRAF Mutant Cancers** [3] | • In vitro: BRAF mutant cell lines • In vivo: BRAF mutant xenograft mice | Not specified in excerpts | • Sharp inhibition of cell proliferation & colony formation • Induces G1 phase cell-cycle arrest • Significant tumor growth inhibition in xenografts | Selective inhibition of downstream ERK1/2 in BRAF-mutated, MAPK-hyperactivated cells | | **Subarachnoid Hemorrhage (SAH)** [2] | Rat endovascular perforation model | Intracerebroventricular (i.c.v.) injection, 30 mins post-SAH | • Improved long-term sensorimotor/spatial learning (vs. SAH+Vehicle) • Attenuated blood-brain barrier damage & cerebral edema at 72h • Decreased apoptosis-related factor (active caspase-3) | Early inhibition of SAH-induced Erk1/2 phosphorylation (p-Erk1/2) | | **Lymphangiectasia** [4] | Endothelial KRAS<sup>G12D</sup> mutant mice | Pharmacological inhibition (specific route not detailed) | • Reversed defective lymphatic basement membrane • Reduced chyle accumulation in pleural space • Improved neonatal survival | Inhibition of pathological MAPK activation, restoring Nfatc1-dependent genetic program |

## Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.

### In Vitro Protocol: Anti-Proliferation and Colony Formation Assay [3]

This methodology is used to assess the direct anti-tumor effect of **Ravoxertinib** on cancer cell lines.

- **Cell Lines:** Utilize a panel of cancer cell lines with defined genetic backgrounds (e.g., BRAF mutant, RAS mutant, wild-type).
- **Cell Proliferation Assay:** Seed cells in culture plates. Treat with a gradient of **Ravoxertinib** concentrations. After a set period (e.g., 72 hours), measure cell viability using a standard assay like MTT or CellTiter-Glo.
- **Colony Formation Assay:** Seed cells at a low density and treat with **Ravoxertinib**. Refresh the drug-containing medium every few days. After 1-2 weeks, or when visible colonies form in the control group, stain the colonies with crystal violet or similar dye and count them.

- **Downstream Analysis:** Analyze changes in cell cycle distribution via flow cytometry. Examine gene expression changes, particularly in cell cycle pathways, using RNA sequencing or quantitative PCR.

## In Vivo Protocol: Rat Model of Subarachnoid Hemorrhage (SAH) [2]

This protocol evaluates the neuroprotective effects of **Ravoxertinib** after a brain injury.

- **Animal Model:** Adult male Sprague-Dawley rats.
- **SAH Induction:** Use the intracranial endovascular perforation method to induce SAH.
- **Drug Administration:** Administer **Ravoxertinib** via **intracerebroventricular (i.c.v.) injection** 30 minutes after SAH induction.
- **Behavioral Testing:** Conduct long-term neurological assessments starting 7 days post-SAH using tests including:
  - **Morris Water Maze:** For spatial learning and memory.
  - **Rotarod Test:** For motor coordination and balance.
  - **Foot-fault Test:** For sensorimotor function.
- **Tissue Collection and Analysis:** Euthanize animals at 24h (for p-Erk1/2 analysis) or 72h (for histology and biomarker analysis) post-SAH. Collect brain tissue and cerebrospinal fluid (CSF). Perform Western blotting for p-Erk1/2, active caspase-3, and RIPK1. Use immunofluorescence to assess neuronal apoptosis.

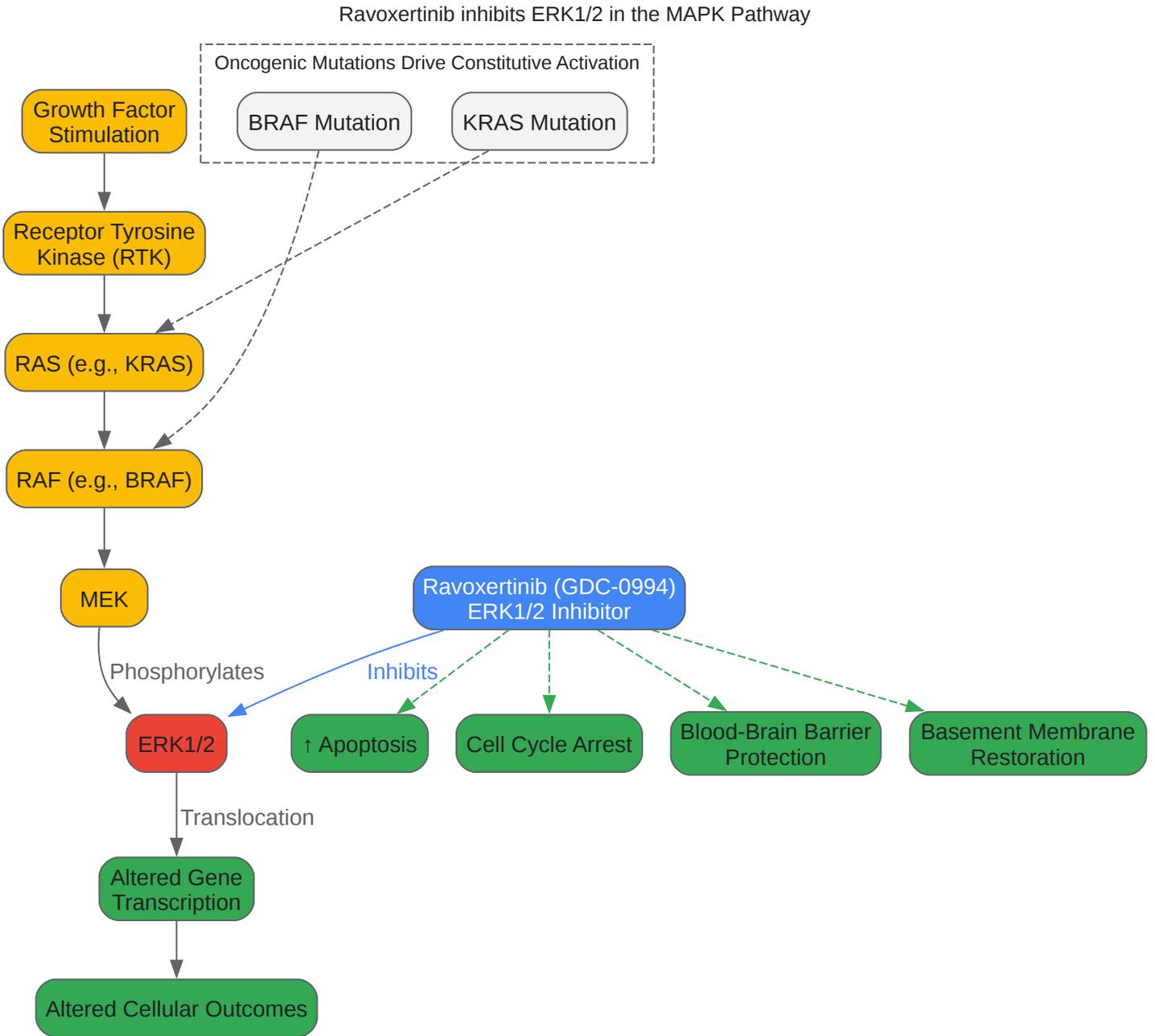
## In Vivo Protocol: Genetic Mouse Model of Lymphangiectasia [4]

This model tests **Ravoxertinib**'s efficacy in treating a MAPK-driven structural lymphatic disease.

- **Animal Model:** Generate endothelial cell-specific mutant mice (e.g.,  $Kras^{G12D} f\ell/+;$   $Cdh5CreERT2$ ).
- **Model Induction:** Administer tamoxifen to neonatal pups to activate the  $Kras^{G12D}$  mutation.
- **Drug Treatment:** Treat neonatal mice with **Ravoxertinib**.
- **Primary Outcome Measures:**
  - **Survival:** Monitor pups for survival rates.
  - **Phenotypic Observation:** Check for chylous pleural effusion during dissection.
  - **Histological Analysis:** Perform H&E staining to visualize lymphangiectasia. Use immunofluorescence staining for markers like PDPN, LYVE1, p-MAPK, and basement membrane components (e.g., laminin).
  - **Functional Test:** Conduct Evans blue dye injection into the footpad to track lymphatic drainage.

## Signaling Pathway and Experimental Workflow

The following diagram illustrates the core MAPK/ERK signaling pathway that **Ravoxertinib** inhibits and the logical flow of its therapeutic effects based on the preclinical evidence.



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This diagram shows how **Ravoxertinib** directly inhibits ERK1/2, a key node in the MAPK pathway often hyperactivated by upstream mutations like BRAF, to produce therapeutic effects.

## Key Insights for Researchers

- **Patient Stratification is Critical:** Preclinical data strongly suggests **Ravoxertinib**'s efficacy is highly dependent on the genetic context of the MAPK pathway [3]. Prioritize models with BRAF mutations or evidence of pathological MAPK activation.
- **Considerations for Model Selection:** Be aware of the limitations of standard cancer cell lines and xenografts, as they may not fully recapitulate the tumor microenvironment or human disease heterogeneity [5] [6].
- **Therapeutic Repurposing Potential:** The efficacy in non-oncological models like SAH and lymphangiectasia [2] [4] reveals a promising potential for **Ravoxertinib** in treating diseases driven by pathological MAPK activation beyond cancer.

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